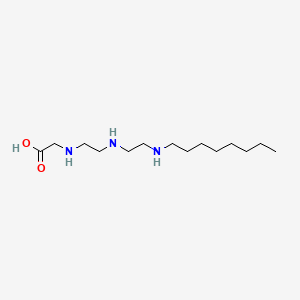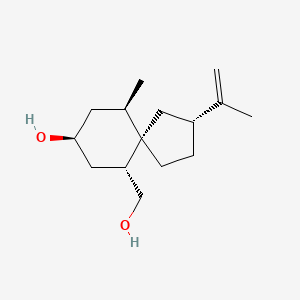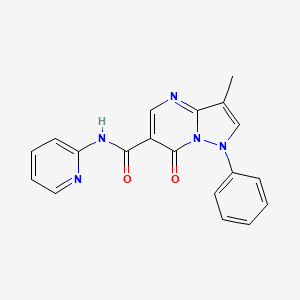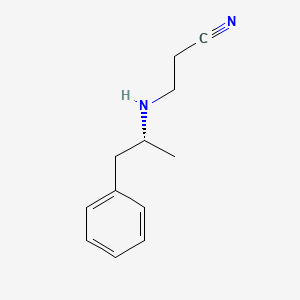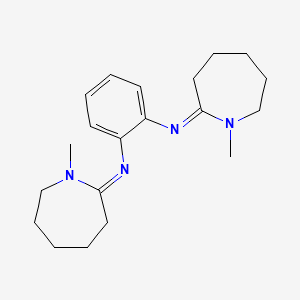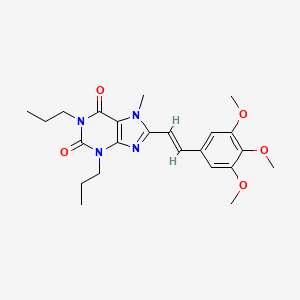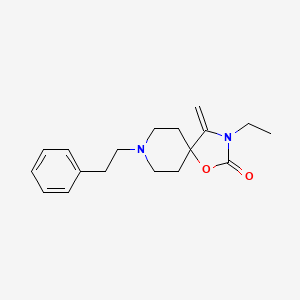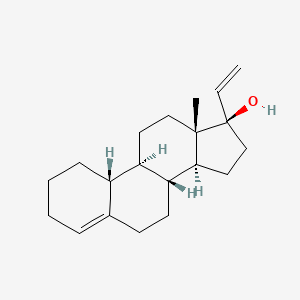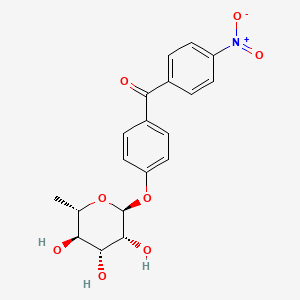
Esonarimod, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esonarimod, ®-, also known as ®-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, is a small molecule drug initially developed by Taisho Pharmaceutical Co., Ltd. It has been investigated for its potential as an antirheumatic agent due to its ability to inhibit the production of inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Esonarimod, ®-, involves a two-step process:
Friedel–Crafts Acylation: The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, is prepared by the Friedel–Crafts acylation of toluene with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene.
Michael Addition: The intermediate is then subjected to a Michael addition reaction with thioacetic acid, resulting in the formation of Esonarimod, ®-, in 74% yield.
Industrial Production Methods: The industrial production of Esonarimod, ®-, follows the same synthetic route but with optimizations to improve yield and reduce the use of environmentally harmful solvents. For instance, the use of dichloromethane and 1,2-dichloroethane has been minimized due to their toxicity and environmental impact .
化学反応の分析
Types of Reactions: Esonarimod, ®-, undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The acetylthiomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a model compound for studying Michael addition reactions and Friedel–Crafts acylation.
Biology: Its ability to inhibit inflammatory cytokines makes it a valuable tool for studying inflammatory pathways.
作用機序
Esonarimod, ®-, exerts its effects by inhibiting the production of inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha. It targets the IL-12p40 and IL-1α pathways, which are crucial in the inflammatory response. By inhibiting these pathways, Esonarimod, ®-, reduces inflammation and the progression of rheumatoid arthritis .
類似化合物との比較
Methotrexate: Another antirheumatic drug that inhibits dihydrofolate reductase.
Sulfasalazine: Used to treat rheumatoid arthritis by modulating the immune response.
Leflunomide: Inhibits pyrimidine synthesis, reducing inflammation.
Uniqueness: Esonarimod, ®-, is unique in its dual inhibition of IL-12p40 and IL-1α, which sets it apart from other antirheumatic drugs that typically target a single pathway. This dual inhibition provides a broader anti-inflammatory effect, making it a promising candidate for treating rheumatoid arthritis .
特性
CAS番号 |
176107-74-7 |
|---|---|
分子式 |
C14H16O4S |
分子量 |
280.34 g/mol |
IUPAC名 |
(2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m0/s1 |
InChIキー |
YRSSFEUQNAXQMX-LBPRGKRZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)C[C@@H](CSC(=O)C)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



